molecular formula C17H14F3N3O2S B146605 4-Desmethyl-2-methyl Celecoxib CAS No. 170569-99-0

4-Desmethyl-2-methyl Celecoxib

Cat. No. B146605
CAS RN: 170569-99-0
M. Wt: 381.4 g/mol
InChI Key: QGNNQDAQBISHQG-UHFFFAOYSA-N
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Description

4-Desmethyl-2-methyl Celecoxib, also known as DMCM, is a chemical compound that is commonly used in the pharmaceutical industry as a nonsteroidal anti-inflammatory drug (NSAID). It is a derivative of Celecoxib, which is a selective COX-2 inhibitor commonly used to treat pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and menstrual cramps .


Synthesis Analysis

The synthesis of Celecoxib, from which DMCM is derived, involves a Claisen condensation to access 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione followed by a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride to obtain the pyrazole moiety . This process has been improved and translated to flow in yields of 90–96% with greatly shortened reaction times (20 h vs. 1 h) and reduced chemical exposure .


Molecular Structure Analysis

The molecular formula of DMCM is C17H14F3N3O2S, and it has a molecular weight of 381.37 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Celecoxib, from which DMCM is derived, include a Claisen condensation and a cyclo-condensation .


Physical And Chemical Properties Analysis

DMCM is a white to off-white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as methanol and ethanol .

Safety And Hazards

DMCM is classified as a hazardous compound . It may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

Future Directions

DMCM has been shown to be effective in the treatment of various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and gout. It has also been studied for its potential use in the treatment of other conditions, such as Alzheimer’s disease and cancer .

properties

IUPAC Name

4-[5-(2-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-11-4-2-3-5-14(11)15-10-16(17(18,19)20)22-23(15)12-6-8-13(9-7-12)26(21,24)25/h2-10H,1H3,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNNQDAQBISHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Desmethyl-2-methyl Celecoxib

CAS RN

170569-99-0
Record name 4-Desmethyl-2-methyl celecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 170569-99-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-DESMETHYL-2-METHYL CELECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R33DD74FP2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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